molecular formula C16H18N2O2S B2956135 1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034506-28-8

1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2956135
CAS No.: 2034506-28-8
M. Wt: 302.39
InChI Key: BIYODOMYSOQYFY-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound offered for research purposes. It belongs to a class of dihydropyridine-3-carboxamides, a scaffold known to be of significant interest in medicinal chemistry and drug discovery. Structurally related compounds, particularly those incorporating a thiophene moiety, have been investigated for their potential biological activities. For instance, analogues featuring similar 2-oxo-1,2-dihydropyridine-3-carboxamide structures have been synthesized and shown to possess promising anticancer properties in vitro against various human cancer cell lines . Furthermore, the 2-pyridone core is a recognized pharmacophore in the development of modulators for protein-coupled receptors, such as the Free Fatty Acid Receptor 3 (FFA3/GPR41) . The specific substitution pattern of this compound, featuring a 1-(thiophen-2-yl)cyclopentyl group, suggests it may serve as a valuable intermediate or tool compound for researchers exploring structure-activity relationships (SAR) in these or other biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-2-oxo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18-10-4-6-12(15(18)20)14(19)17-16(8-2-3-9-16)13-7-5-11-21-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYODOMYSOQYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15N3O Molecular Weight 241 29 g mol \text{C}_{14}\text{H}_{15}\text{N}_3\text{O}\quad \text{ Molecular Weight 241 29 g mol }

This compound features a dihydropyridine ring, a thiophene moiety, and an amide functional group, contributing to its diverse biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds in the dihydropyridine class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
  • Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines .
  • Neuroprotective Effects : Dihydropyridines may exert protective effects on neuronal cells, potentially useful in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers that can influence cardiovascular function.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Interaction : Potential binding to various receptors could mediate its effects on cell signaling pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related dihydropyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced activity against resistant strains .

CompoundMIC (µg/mL)Activity Against Resistant Strains
Derivative A5Yes
Derivative B10No

Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:

Cell LineIC50 (µM)
HeLa0.29
MCF-70.45
A5490.38

These findings suggest that structural modifications can significantly enhance the antitumor properties of dihydropyridine derivatives .

Study 3: Neuroprotective Effects

Research has indicated that compounds similar to this compound may protect neuronal cells from oxidative stress. In a murine model, treatment with these compounds resulted in reduced markers of neuroinflammation .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : High-yield routes for analogous compounds () support the feasibility of synthesizing the target compound via amide coupling or cyclocondensation reactions.

Structure-Activity Relationships (SAR): Thiophene incorporation enhances electronic interactions in heterocyclic systems ().

Biological Potential: While direct data are lacking, structural parallels to cannabinoid agonists () and antibacterial agents () suggest the target compound warrants evaluation in these contexts.

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide?

Answer:
A common approach involves multi-step reactions:

  • Step 1: Formation of the dihydropyridine core via condensation of a β-keto ester with an appropriate amine.
  • Step 2: Introduction of the thiophene-cyclopentyl moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3: Carboxamide formation using coupling reagents like TBTU or HATU in anhydrous DMF with DIPEA as a base, followed by purification via flash chromatography .
    Key Considerations: Optimize reaction temperatures (e.g., 0°C for acid-sensitive steps) and solvent polarity to minimize side products. Yield improvements (up to 71% in similar compounds) are achievable with controlled stoichiometry .

Advanced: How can computational methods streamline the design of derivatives targeting specific biological receptors?

Answer:
Quantum chemical calculations (e.g., DFT for tautomer stability) and molecular docking simulations can predict binding affinities. For example:

  • Tautomer Analysis: Computational studies on analogous dihydropyridines reveal keto-amine tautomers as dominant forms, influencing hydrogen-bonding interactions .
  • Receptor Modeling: Use tools like AutoDock Vina to screen derivatives against receptors (e.g., cannabinoid receptors) by analyzing steric/electronic complementarity. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic targets .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13CNMR^1H \text{ and } ^{13}C \text{NMR} confirm regiochemistry (e.g., δ 8.53 ppm for pyridine-H4 in similar compounds) and tautomeric forms. Aromatic protons and amide NH signals (δ 9.73 ppm) validate the carboxamide structure .
  • X-ray Crystallography: Resolves structural ambiguities (e.g., dihedral angles between aromatic rings ≈8.38°) and confirms hydrogen-bonding networks (N–H⋯O dimers) .

Advanced: How can researchers resolve contradictions in reactivity data for dihydropyridine derivatives?

Answer:

  • Controlled Experiments: Vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates. For example, THF at -40°C with CuI/LiBr suppresses side reactions in aryl Grignard additions .
  • Mechanistic Probes: Isotopic labeling (e.g., D2OD_2O exchange) or kinetic studies differentiate between nucleophilic/electrophilic pathways. Evidence from analogous compounds shows cyano groups act as electrophiles in substitution reactions .

Basic: What are the key structural features influencing biological activity in this class of compounds?

Answer:

  • Thiophene-Cyclopentyl Group: Enhances lipophilicity and modulates receptor selectivity via π-π stacking.
  • Carboxamide Moiety: Forms hydrogen bonds with target proteins (e.g., δ-opioid receptors).
  • Dihydropyridine Core: Electron-withdrawing groups (e.g., oxo) stabilize bioactive tautomers. Similar compounds show activity in endocannabinoid systems, suggesting potential CNS applications .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., amide coupling).
  • Purification: Combine crystallization (solvent: ethyl acetate/petroleum ether) with preparative HPLC to remove regioisomers. Industrial-scale processes for related compounds achieve >95% purity via automated platforms .

Basic: How do tautomeric forms of dihydropyridines affect experimental outcomes?

Answer:
Keto-amine tautomers (lactam forms) dominate in the solid state, as shown by X-ray data, while hydroxy-pyridine forms may exist in solution. This impacts solubility and reactivity; e.g., keto forms are less prone to oxidation .

Advanced: How can researchers validate hypothetical metabolic pathways for this compound?

Answer:

  • In Vitro Studies: Use liver microsomes or recombinant CYP450 enzymes to identify primary metabolites.
  • LC-MS/MS Analysis: Track hydroxylation or demethylation products. For example, analogous pyridinecarboxamides undergo hepatic oxidation at the cyclopentyl group .

Basic: What safety protocols are essential for handling reactive intermediates during synthesis?

Answer:

  • PPE: Gloves, goggles, and lab coats for handling TBTU (irritant) or Grignard reagents (pyrophoric).
  • Ventilation: Use fume hoods for steps involving DMF or volatile amines.
  • Waste Management: Neutralize acidic/by-product streams before disposal .

Advanced: How can machine learning optimize reaction conditions for novel derivatives?

Answer:

  • Dataset Curation: Compile reaction parameters (solvent, catalyst, yield) from literature (e.g., PubChem data ).
  • Model Training: Use algorithms (e.g., random forest) to predict optimal conditions. ICReDD’s feedback loop integrates experimental outcomes to refine computational predictions .

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